(2-Fluoroprop-2-en-1-yl)(methyl)amine
Description
Overview of Fluorine Chemistry in Contemporary Organic Synthesis
The introduction of fluorine into organic molecules has become a cornerstone of contemporary organic and medicinal chemistry. nih.govresearchgate.net Fluorine's unique properties—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the physicochemical and biological properties of a parent compound. selvita.com Strategically placing fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and alter the acidity or basicity (pKa) of nearby functional groups, which can in turn improve binding affinity to biological targets. acs.org These modifications are crucial in drug discovery, where optimizing a molecule's pharmacokinetic and pharmacodynamic profile is paramount. Consequently, the development of novel and selective fluorination methods is a vibrant and rapidly evolving field of research. researchgate.netresearchgate.net
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|---|
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Energy (kcal/mol in CH₃-X) | 108 | 81 | 68 | 54 |
The Role of Vinyl Fluorides and Fluorinated Amines as Key Synthetic Intermediates
Within the vast field of organofluorine chemistry, vinyl fluorides (or fluoroalkenes) and fluorinated amines stand out as particularly important synthetic intermediates.
Vinyl fluorides are privileged substructures in drug development. nih.gov The fluoroalkene moiety is recognized as a stable bioisostere of the amide bond, capable of mimicking its charge distribution and dipole moment while resisting hydrolysis by peptidases. nih.govmagnusgroup.org This makes vinyl fluorides valuable for creating more robust peptide analogues. nih.gov The synthesis of vinyl fluorides, however, presents a synthetic challenge, and much research has been dedicated to developing safe and stereoselective methods, such as the hydrofluorination of alkynes. nih.govnih.gov
Fluorinated amines are crucial building blocks for both pharmaceuticals and agrochemicals. The presence of fluorine adjacent to a nitrogen atom significantly lowers the amine's basicity, which can prevent undesired protonation at physiological pH and reduce potential inhibition of targets like the hERG channel. acs.org Furthermore, this modification can enhance metabolic stability. acs.org Synthetic strategies to access these compounds are diverse, including the hydrofluorination of aziridines to produce β-fluoroamines and various fluoroamination reactions of alkenes. organic-chemistry.orgorganic-chemistry.org
Structural Features and Chemical Relevance of (2-Fluoroprop-2-en-1-yl)(methyl)amine within the Broader Class of Fluoroalkenyl Amines
The specific compound this compound, identified by CAS number 1042171-05-0, embodies the structural fusion of a vinyl fluoride (B91410) and an allylic amine. chemsrc.com Its structure consists of a three-carbon propylene (B89431) backbone with a fluorine atom on the second carbon (C2) of a double bond (C2=C1) and a methylamino group attached to the third carbon (C3).
| Attribute | Detail |
|---|---|
| Systematic Name | This compound |
| CAS Number | 1042171-05-0 chemsrc.com |
| Key Functional Groups | Vinyl Fluoride, Secondary Allylic Amine |
While specific research and application data for this particular molecule are not widely available in public literature, its chemical relevance can be inferred from its structure. It serves as a versatile synthetic intermediate possessing multiple reactive sites. The vinyl fluoride moiety can potentially participate in cross-coupling reactions or serve as a stable amide bioisostere in a larger molecule. nih.govacs.org The secondary allylic amine provides a nucleophilic center and a site for further functionalization. The electron-withdrawing nature of the adjacent fluoroalkene would be expected to decrease the basicity of the methylamine (B109427) group compared to its non-fluorinated analogue. This molecule is a quintessential example of a functionalized building block designed for use in combinatorial chemistry and drug discovery programs, offering a scaffold that combines the beneficial properties of both fluorinated alkenes and amines.
Academic Research Landscape and Emerging Areas in Fluoroalkene Chemistry
The academic landscape in fluoroalkene chemistry is dynamic, with a strong focus on developing more efficient, selective, and practical synthetic methodologies. A significant area of advancement is the catalytic synthesis of fluoroalkenes. magnusgroup.org This includes gold-catalyzed hydrofluorination of alkynes, which offers a route to monofluoroalkenes under mild conditions. acs.orgacs.org Additionally, metal-free hydrofluorination strategies using reagents like protic tetrafluoroborates are emerging as inexpensive and scalable alternatives. nih.gov
Another major research thrust is the development of novel cross-coupling reactions to construct complex, multi-substituted fluoroalkenes. beilstein-journals.orgnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have been adapted for use with novel fluorinated building blocks. beilstein-journals.orgnih.gov Furthermore, streamlining the synthesis and purification of fluoroalkenyl arenes is a key goal, with new "pipeline" strategies being developed that include the use of scavenger resins to simplify the isolation of products from common Wittig-type reactions. acs.org These innovations are expanding the synthetic toolbox available to chemists, making a wider array of complex fluorinated molecules accessible for applications in pharmaceuticals, agrochemicals, and materials science. magnusgroup.orgacs.org
Structure
3D Structure
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
2-fluoro-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C4H8FN/c1-4(5)3-6-2/h6H,1,3H2,2H3 |
InChI Key |
UPZLKJCTFLCRJN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=C)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoroprop 2 En 1 Yl Methyl Amine
Strategies for the Construction of Fluoroalkenyl Moieties
The synthesis of the (2-Fluoroprop-2-en-1-yl) core of the target molecule relies on methods that can efficiently and selectively introduce a fluorine atom adjacent to a carbon-carbon double bond. The primary approaches involve forming the double bond with the fluorine already in place on one of the precursors or modifying a more fluorinated starting material.
Olefination Reactions for Fluorinated Alkene Formation
Olefination reactions are a cornerstone of alkene synthesis, involving the coupling of a carbonyl compound with a carbanionoid species to form a C=C double bond. For fluoroalkene synthesis, this strategy is adapted by using fluorinated reagents.
The Julia-Kocienski olefination is a highly convergent and often stereoselective method for alkene synthesis. nih.gov It involves the reaction of a heteroaryl sulfone carbanion with an aldehyde or ketone. organic-chemistry.org The use of α-fluoro-substituted heteroaryl sulfones provides a direct route to monofluoroalkenes. nih.govcas.cn The reaction typically proceeds in a one-pot fashion, where deprotonation of the sulfone is followed by addition to the carbonyl compound, a spontaneous Smiles rearrangement, and subsequent elimination to yield the alkene. cas.cn
The most commonly employed sulfones for this transformation are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. nih.gov The choice of sulfone, base, and reaction conditions can influence the stereochemical outcome of the olefination. organic-chemistry.org For the synthesis of an allylic amine precursor, a fluoromethyl heteroaryl sulfone could be reacted with a suitable carbonyl compound containing a protected amine or a group that can be converted to an amine.
Table 1: Key Reagents in Modified Julia-Kocienski Olefination for Fluoroalkene Synthesis
| Sulfone Type | Common Abbreviation | Typical Base | Key Features |
|---|---|---|---|
| Benzothiazol-2-yl sulfone | BT-sulfone | LiHMDS, KHMDS | Widely used, versatile for various fluoroalkenes. nih.gov |
| 1-Phenyl-1H-tetrazol-5-yl sulfone | PT-sulfone | KHMDS | Often provides high E-selectivity; less prone to self-condensation. nih.govorganic-chemistry.org |
| Pyrimidin-2-yl sulfone | Pym-sulfone | KHMDS | Can provide high Z-selectivity for fluoroalkenoates. acs.org |
This table presents common reagents and their features as described in the literature for synthesizing various fluoroalkenes.
The Wittig reaction is a foundational method for converting aldehydes and ketones into alkenes. wikipedia.orgumass.edu The reaction employs a phosphorus ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that collapses to yield an alkene and a phosphine (B1218219) oxide. libretexts.org The high thermodynamic stability of the phosphine oxide byproduct is a major driving force for the reaction. organic-chemistry.org
In the context of fluoroalkene synthesis, fluorinated phosphorus ylides are used. For instance, a (fluoromethyl)triphenylphosphonium salt can be deprotonated with a strong base to generate the corresponding ylide. This ylide can then react with a carbonyl compound. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. organic-chemistry.org Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org This methodology provides a direct route to terminal fluoroalkenes, which are key precursors for the target compound. nih.gov
A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate-stabilized carbanions instead of phosphonium (B103445) ylides. wikipedia.org These carbanions are generally more nucleophilic and less basic than their ylide counterparts, allowing them to react under milder conditions with a broader range of aldehydes and ketones. wikipedia.orgnrochemistry.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org
The HWE reaction is renowned for its high stereoselectivity, typically producing (E)-alkenes with excellent purity. nrochemistry.com This selectivity arises from the thermodynamic control in the formation of the key intermediate. wikipedia.org For the synthesis of α-fluorovinyl systems, α-fluorinated phosphonates are employed. The reaction of an α-fluoro phosphonate (B1237965) carbanion with an aldehyde or ketone provides a reliable and stereoselective pathway to the desired fluoroalkene structure. researchgate.netrsc.org
Table 2: Comparison of Olefination Reactions for Fluoroalkene Synthesis
| Reaction | Key Reagent | Typical Byproduct | Common Selectivity |
|---|---|---|---|
| Modified Julia-Kocienski | α-Fluoro heteroaryl sulfone | Heteroaryl sulfinate salt | Tunable (E/Z) |
| Wittig Reaction | α-Fluoro phosphonium ylide | Triphenylphosphine oxide | Ylide-dependent (Z for non-stabilized) |
This table summarizes the key characteristics of the major olefination reactions applicable to fluoroalkene synthesis.
Defluorinative Transformations in Fluoroalkene Synthesis
An alternative strategy for constructing fluoroalkenes involves starting with compounds that contain a higher degree of fluorination and selectively removing fluorine atoms. researchgate.net This approach, known as defluorinative functionalization, can be a powerful tool for accessing specific fluorinated structures. For example, trifluoromethyl alkenes can serve as precursors to gem-difluoroalkenes or monofluoroalkenes through catalytic defluorinative cross-coupling reactions. researchgate.net Similarly, the defluoroalkylation of trifluoromethane (B1200692) (HCF3) has been reported as a method to transform this simple feedstock into a fluoroalkene functional group. chemrxiv.orgchemrxiv.org These methods often proceed under mild conditions and can exhibit excellent functional group compatibility, providing novel entry points to complex fluorinated molecules. researchgate.net
Multi-component and Cascade Reactions Incorporating Fluorine and Alkene Moieties
Multi-component reactions, where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, offer high levels of synthetic efficiency. organic-chemistry.orgwikipedia.org These advanced strategies can be designed to incorporate both fluorine and an alkene moiety in a streamlined fashion. sciencedaily.com For instance, a cascade reaction might be initiated that generates a reactive intermediate which then undergoes a fluorination and elimination sequence to build the fluoroalkene core. sciencedaily.com Such processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials, representing a modern approach to the synthesis of functionalized molecules like (2-Fluoroprop-2-en-1-yl)(methyl)amine. organic-chemistry.org
Approaches for the Introduction of the Methylamine (B109427) Functionality
The introduction of the methylamine group is a critical step in the synthesis of the target compound. Several classical and modern organic reactions can be adapted for this purpose, including reductive amination, nucleophilic additions to imine equivalents, and direct amination of fluorinated precursors.
Reductive Amination Pathways for Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a potential pathway involves the reductive amination of a fluorinated aldehyde, such as 2-fluoroacrolein, with methylamine.
The general reaction scheme for reductive amination is as follows:
Imine Formation: The carbonyl compound reacts with a primary amine to form a hemiaminal, which then dehydrates to form an imine.
Reduction: A reducing agent, present in the reaction mixture, reduces the imine to a secondary amine.
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over metals like palladium or nickel is also a viable green chemistry approach. researchgate.net For instance, a continuous-flow reductive amination system using a heterogeneous Pd/C catalyst has been shown to be effective for the synthesis of secondary amines from ketones and methylamine hydrochloride, achieving high yields in short reaction times.
Enzymatic reductive amination using imine reductases (IREDs) offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov These biocatalysts can perform the reductive coupling of ketones with a range of primary amines with high yields and enantioselectivity. nih.gov
| Reducing Agent | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Inexpensive, readily available | Can reduce the starting carbonyl if the reaction is not controlled |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | More selective for imines over carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, and non-toxic | More expensive |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aldehydes, Ketones | Green, high atom economy | Requires specialized equipment for handling hydrogen gas |
| Imine Reductases (IREDs) | Ketones | High enantioselectivity, mild conditions | Substrate scope can be limited by the enzyme |
Nucleophilic Additions to Imines or Imine Equivalents
An alternative to reductive amination is the direct addition of a nucleophile to a pre-formed imine or an imine equivalent. In the context of synthesizing this compound, this could involve the addition of a methyl group to an imine derived from a fluorinated precursor. For example, an imine could be formed from 2-fluoro-2-propen-1-amine, and a subsequent nucleophilic addition of a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, would yield the target secondary amine after an aqueous workup.
The synthesis of fluorinated imines can be achieved through various methods, including the condensation of fluorinated aldehydes with primary amines. nih.gov Mechanochemical, solvent-free methods have been reported for the synthesis of fluorinated imines in high yields and short reaction times. nih.gov
The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the electrophilic carbon of the C=N double bond, leading to the formation of a new carbon-carbon bond. A subsequent protonation step yields the final amine product. One of the challenges in developing asymmetric imine addition reactions is the potential for a mixture of cis and trans isomers of the starting imine, which can complicate stereocontrol. uwo.ca
| Nucleophilic Agent | Characteristics | Reaction Conditions |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Grignard reagent, highly reactive | Anhydrous ethereal solvents (e.g., THF, diethyl ether) |
| Methyllithium (CH₃Li) | Organolithium reagent, highly reactive and basic | Anhydrous ethereal or hydrocarbon solvents |
Direct Amination of Fluorinated Precursors
Direct amination involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction, where an amine acts as the nucleophile. For the synthesis of this compound, a plausible precursor would be a 2-fluoroallyl halide, such as 2-fluoroallyl chloride or bromide. The reaction with methylamine would displace the halide, forming the desired secondary amine.
A significant challenge with this approach is the potential for over-alkylation. youtube.com The newly formed secondary amine is also nucleophilic and can react with another molecule of the fluoroallyl halide to produce a tertiary amine. youtube.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To favor the formation of the secondary amine, reaction conditions such as the stoichiometry of the reactants (using an excess of methylamine) and temperature must be carefully controlled.
The reactivity of heteroaryl halides in nucleophilic aromatic substitution (SNAr) reactions is influenced by the electronic nature of the heteroarene and the position of the halogen. nih.gov While not a direct analogy, this highlights the importance of the electronic environment of the carbon bearing the leaving group in such substitution reactions.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve the coupling of two or more fragments of similar complexity in the later stages of the synthesis. In contrast, a divergent approach would start from a common intermediate that is then elaborated into the final product.
Diastereoselective and Enantioselective Synthesis of Fluorinated Amine Structures
The development of stereoselective methods for the synthesis of fluorinated amines is of great interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for the preparation of more complex, chiral fluorinated amines.
Enantioselective synthesis of β-fluoro amines has been achieved through the catalyzed addition of α-fluoro nitroalkanes to imines. nih.gov This method utilizes a chiral bifunctional Brønsted acid/base catalyst to achieve high diastereoselectivity and enantioselectivity. nih.gov The diastereoselectivity of reactions involving fluorinated nucleophiles can be influenced by the presence of the fluorine atom. For example, in the aza-Henry reaction, the addition of α-fluoro nitroalkanes to imines can lead to a reversal of diastereoselectivity compared to their non-fluorinated counterparts.
The reduction of α-fluoroimines to β-fluoroamines has been accomplished with high diastereoselectivity using trichlorosilane (B8805176) as the reducing agent. nih.gov This method is believed to proceed through a highly ordered transition state involving the interaction of both the fluorine and nitrogen atoms with the silicon reagent. nih.gov
| Method | Key Features | Stereochemical Outcome |
|---|---|---|
| Catalyzed addition of α-fluoro nitroalkanes to imines | Chiral bifunctional Brønsted acid/base catalyst | High diastereo- and enantioselectivity nih.gov |
| Reduction of α-fluoroimines | Trichlorosilane as reductant | High diastereoselectivity nih.gov |
| Enantioselective fluorination and alkylation | Use of chiral auxiliaries (e.g., Evan's oxazolidinone) | High diastereomeric excess acs.org |
Late-Stage Fluorination Strategies for Complex Amines
Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry that allows for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.govnih.gov This approach enables the rapid generation of fluorinated analogs of biologically active compounds for structure-activity relationship studies.
For the synthesis of this compound, a late-stage fluorination strategy could involve the fluorination of a suitable N-methylallylamine precursor. Electrophilic fluorinating reagents, such as those containing a nitrogen-fluorine bond (e.g., Selectfluor®), are commonly used for this purpose. wikipedia.org The mechanism of electrophilic fluorination is complex and may involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org
Recent advances in LSF include site-specific C(sp³)–H fluorination of N-substituted amines. chemrxiv.org One such strategy employs an electrochemical Shono oxidation to generate an enamine intermediate, which can then undergo various transformations to introduce fluorine. chemrxiv.org Transition metal-catalyzed methods are also being developed for the late-stage fluorination of complex molecules. mpg.de
| Reagent | Abbreviation | Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, commercially available |
| N-Fluorobenzenesulfonimide | NFSI | Neutral, effective, and commonly used |
Atom-Economic and Sustainable Methodologies for this compound Synthesis
The development of synthetic methodologies that are both atom-economic and sustainable is a central goal in modern chemistry, driven by the need to minimize environmental impact and improve resource efficiency. mdpi.comnumberanalytics.com While specific research detailing atom-economic and sustainable routes for the synthesis of this compound is not extensively documented in publicly available literature, the principles of green chemistry provide a clear framework for designing such processes. instituteofsustainabilitystudies.comresearchgate.net This section will, therefore, focus on potential methodologies that align with these principles, such as catalytic reactions, the use of renewable feedstocks, and minimizing the use of hazardous substances. nih.govacs.org
The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric in assessing the sustainability of a synthetic route. primescholars.com Reactions with high atom economy are inherently less wasteful. numberanalytics.com For the synthesis of a target molecule like this compound, this would involve prioritizing addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. scranton.edu
One promising approach for the synthesis of allylic amines is through catalytic allylic amination. rsc.org These reactions, often catalyzed by transition metals, can offer high selectivity and efficiency. nih.gov For instance, a hypothetical direct allylic amination of a suitable 2-fluoropropene (B75672) derivative with methylamine would be highly atom-economical. The development of catalysts based on earth-abundant and non-toxic metals would further enhance the sustainability of such a process. rsc.org
Another sustainable strategy involves the use of biocatalysis. mdpi.com Enzymes can operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the generation of waste. acs.org A hypothetical biocatalytic route could involve the reductive amination of a 2-fluoropropenal precursor, using an appropriate enzyme and a renewable reducing agent.
Furthermore, the principles of green chemistry advocate for the use of safer solvents and reaction conditions. instituteofsustainabilitystudies.com The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of a synthesis. mdpi.com
To illustrate the application of these principles, a comparative analysis of hypothetical synthetic routes to this compound is presented in the table below. This table evaluates potential pathways based on key green chemistry metrics.
| Synthetic Approach | Description | Potential Advantages | Potential Challenges | Theoretical Atom Economy |
| Direct Catalytic Allylic Amination | Direct reaction of a 2-fluoropropene derivative with methylamine, catalyzed by a transition metal complex. | High atom economy, potentially fewer steps. | Catalyst toxicity and cost, selectivity control. | High |
| Reductive Amination of 2-Fluoropropenal | Reaction of 2-fluoropropenal with methylamine to form an imine, followed by reduction. | Can utilize a variety of reducing agents, including catalytic hydrogenation. | May require stoichiometric reducing agents, potential for side reactions. | Moderate to High |
| Biocatalytic Reductive Amination | Enzymatic conversion of a 2-fluoropropenal precursor with methylamine. | Mild reaction conditions, high selectivity, use of renewable catalysts (enzymes). | Enzyme availability and stability, substrate scope. | High |
| Nucleophilic Substitution | Reaction of a 2-fluoroallyl halide with methylamine. | A more traditional and potentially robust method. | Generates stoichiometric salt waste, use of halogenated intermediates. | Low |
It is important to note that the practical feasibility and efficiency of these hypothetical routes would require experimental validation. However, this conceptual framework, grounded in the principles of atom economy and sustainability, provides a guide for the future development of environmentally benign syntheses of this compound and related compounds. The continuous development of novel catalytic systems and biocatalytic methods will be instrumental in advancing the green synthesis of valuable chemical compounds. benthamdirect.comacs.org
Reaction Mechanisms and Pathways Involving 2 Fluoroprop 2 En 1 Yl Methyl Amine
Mechanistic Investigations of Formation Reactions
The synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine and related fluoroalkenyl amines is an area of active research, driven by the utility of these compounds as building blocks in medicinal and materials chemistry. Understanding the mechanisms of their formation is critical for developing efficient and selective synthetic protocols.
Elucidation of Transition States and Intermediates in Olefination Processes
The formation of the 2-fluoroallyl moiety often proceeds through sophisticated catalytic cycles involving distinct intermediates and transition states. A prominent pathway involves the palladium-catalyzed ring-opening of gem-difluorocyclopropanes. Kinetic studies on analogous systems suggest that the initial, rate-limiting step involves the activation of a strained C-C bond in the cyclopropane (B1198618) ring by the palladium catalyst. This is followed by a β-fluoride elimination to generate a key fluorinated π-allyl palladium intermediate.
The proposed mechanism involves:
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the C-C bond of the gem-difluorocyclopropane.
Intermediate Formation: This leads to a palladacyclobutane intermediate which rapidly rearranges.
β-Fluoride Elimination: The crucial step is the elimination of a fluoride (B91410) ion from the β-position to the metal, forming a cationic (η³-2-fluoroallyl)palladium complex. This intermediate is the central species that reacts with the amine nucleophile.
Nucleophilic Attack: Methylamine (B109427) then attacks this electrophilic allyl complex, leading to the formation of the C-N bond and regeneration of the Pd(0) catalyst.
While direct observation of transition states is experimentally challenging, their structures are often proposed based on kinetic data and computational modeling. For instance, in the reduction of related N-sulfinylimines to produce chiral amines, chelated transition states involving the reducing agent have been proposed to explain the observed stereoselectivity. libretexts.org Similar complex transition states involving the catalyst, substrate, and nucleophile are undoubtedly involved in the formation of this compound.
Role of Catalysis in Fluoroalkenyl Amine Synthesis
Catalysis is central to the efficient synthesis of fluoroalkenyl amines, enabling reactions under milder conditions and with greater control than stoichiometric methods.
Transition Metal Catalysis: Palladium complexes are widely used for synthesizing 2-fluoroallylic amines from precursors like gem-difluorocyclopropanes. nih.govresearchgate.net Catalysts such as Pd(dba)₂ combined with phosphine (B1218219) ligands like XPhos have proven highly effective. nih.gov Copper catalysts, such as CuBr, are also employed in the ring-opening of gem-bromofluorocyclopropanes, which can lead to intermediate (2-fluoroallyl)pyridinium salts that subsequently undergo Pd-catalyzed amination. acs.org These transition metals facilitate the activation of C-F, C-C, or C-Br bonds, which is crucial for generating the reactive electrophilic intermediates. researchgate.netacs.org
Organocatalysis and Biocatalysis: While less documented specifically for this compound, organocatalytic approaches are increasingly important in amine synthesis. For example, cooperative cation-binding catalysis has been used for the enantioselective synthesis of chiral 2-nitroallylic amines. acs.org Furthermore, biocatalysis, employing enzymes such as reductive aminases (RedAms), offers a green and highly selective alternative for producing chiral amines. These enzymes can catalyze the reductive amination of fluorinated ketones with amines like methylamine to yield β-fluoroamines with high conversion and enantiomeric excess.
| Catalyst Type | Example Catalyst System | Precursor Type | Key Mechanistic Feature | Ref. |
| Transition Metal | Pd(dba)₂ / XPhos | gem-difluorocyclopropane | Oxidative addition and β-fluoride elimination | nih.gov |
| Transition Metal | CuBr then Pd(0)/ligand | gem-bromofluorocyclopropane | Ring-opening to form electrophile, then amination | acs.org |
| Biocatalysis | Reductive Aminase (RedAm) | α-fluoroketone | Enzyme-catalyzed reductive amination |
Chemo-, Regio-, and Stereoselectivity in Reaction Pathways
A key challenge and objective in the synthesis of this compound is controlling selectivity.
Chemoselectivity: In reactions with multifunctional molecules, the catalyst must selectively activate the desired bond without affecting other functional groups. For instance, palladium catalysts can selectively cleave the strained C-C bond of a gem-difluorocyclopropane in the presence of an unprotected primary or secondary amine. nih.gov
Regioselectivity: The reaction must form the desired constitutional isomer. In the palladium-catalyzed reaction of gem-difluorocyclopropanes with amines, the reaction is highly regioselective, yielding the 2-fluoroallylic amine rather than other possible isomers. nih.gov This is dictated by the structure of the (η³-2-fluoroallyl)palladium intermediate, where nucleophilic attack occurs preferentially at the less substituted terminus of the allyl system. Similarly, the Pd-catalyzed amination of (2-fluoroallyl)pyridinium salts affords 2-fluoroallyl amines with high regioselectivity. acs.org
Stereoselectivity: When a chiral center is formed, controlling its configuration is crucial. Asymmetric synthesis of related fluoroamines has been achieved with high enantiomeric excess using biocatalytic methods, where the enzyme's chiral active site dictates the stereochemical outcome. While not explicitly detailed for this compound, the principles of stereocontrol using chiral ligands in transition metal catalysis or chiral organocatalysts are directly applicable.
Reactivity of the Fluoroalkenyl Amine Moiety
The chemical reactivity of this compound is dictated by its two primary functional groups: the carbon-carbon double bond, which is activated by the fluorine atom, and the secondary amine nitrogen.
Electrophilic and Nucleophilic Reactions of the Carbon-Carbon Double Bond
The presence of the highly electronegative fluorine atom directly on the double bond significantly alters its electronic properties compared to a typical alkene.
Nucleophilic Reactions: The fluorine atom exerts a powerful electron-withdrawing effect, rendering the carbon-carbon double bond electron-deficient (electrophilic). This makes the molecule susceptible to nucleophilic attack, particularly at the carbon atom not bearing the fluorine (the β-carbon relative to the fluorine). This type of reaction is known as a conjugate or Michael addition. Nitrogen and oxygen nucleophiles can participate in what are termed aza-Michael and oxa-Michael reactions, respectively. wikipedia.org Therefore, under basic conditions or with strong nucleophiles, this compound can act as a Michael acceptor.
Electrophilic Reactions: Conversely, the electron-deficient nature of the fluoroalkene moiety deactivates it towards attack by electrophiles. chemistrysteps.combyjus.com Standard electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), which proceed readily with electron-rich alkenes via a carbocation intermediate, are significantly slower or require more forcing conditions with fluoroalkenes. The fluorine atom would destabilize an adjacent carbocation, making the intermediate in a potential electrophilic addition pathway energetically unfavorable.
| Reaction Type | Reactivity of C=C Bond | Rationale |
| Nucleophilic Addition | Favored | The electron-withdrawing fluorine atom makes the double bond electrophilic and susceptible to attack by nucleophiles (Michael acceptor). |
| Electrophilic Addition | Disfavored | The electron-withdrawing fluorine atom deactivates the double bond, making it less nucleophilic and less reactive towards electrophiles. |
Transformations Involving the Secondary Amine Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, making it both basic and nucleophilic. Its reactivity is characteristic of a typical secondary amine. wikipedia.orgresearchgate.net
Nucleophilic Substitution: The amine can act as a nucleophile, attacking a wide range of electrophilic carbon centers.
Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base would lead to the formation of a tertiary amine. Further reaction could produce a quaternary ammonium (B1175870) salt. researchgate.net
Acylation: Reaction with acyl chlorides or acid anhydrides is typically vigorous and results in the formation of an N-substituted amide. wikipedia.org For example, reaction with ethanoyl chloride would yield N-(2-fluoroprop-2-en-1-yl)-N-methylethanamide. This transformation is often used to protect the amine functionality.
Basicity: As an amine, it will react with acids to form an ammonium salt. For example, treatment with hydrochloric acid would yield (2-fluoroprop-2-en-1-yl)(methyl)ammonium chloride. This property is fundamental to its handling and purification.
Radical Reactions and Their Application to Fluoroalkenes
Radical reactions are a cornerstone of synthetic chemistry, and fluoroalkenes, including structures analogous to this compound, are known to participate in such transformations. One fundamental radical reaction is the abstraction of a hydrogen atom. Studies on the reaction of trifluoromethyl radicals with methylamine provide insight into the potential reactivity of the methylamino group in the title compound.
In these reactions, radical attack can occur at either the N-H or C-H bonds of the methyl group. Research has shown that for methylamine, radical attack is favored at the alkyl position. The Arrhenius parameters for hydrogen and deuterium (B1214612) abstraction from methylamine and its deuterated analogue by trifluoromethyl radicals have been determined, offering valuable kinetic data. rsc.org
| Reaction | log(A / mol⁻¹ cm³ s⁻¹) | E / kcal mol⁻¹ |
|---|---|---|
| CF₃ + CH₃NH₂ → CF₃H + CH₂NH₂ | 10.72 ± 0.09 | 4.9 ± 0.6 |
| CF₃ + CH₃NH₂ → CF₃H + CH₃NH | 10.79 ± 0.16 | 4.3 ± 0.3 |
| CF₃ + CD₃NH₂ → CF₃D + CD₂NH₂ | 11.03 ± 0.09 | 6.1 ± 0.2 |
| CF₃ + CD₃NH₂ → CF₃H + CD₃NH | 9.94 ± 0.04 | 4.4 ± 0.4 |
Table 1: Arrhenius parameters for the abstraction of hydrogen and deuterium from methylamine and trideuteromethylamine by trifluoromethyl radicals. This data suggests that for this compound, hydrogen abstraction from the methyl group is a kinetically feasible process. rsc.org
These data indicate that the activation energies for hydrogen abstraction from both the carbon and nitrogen of the methylamine are comparable. For this compound, this implies that radical-initiated processes could lead to the formation of radicals centered on either the methyl group or the nitrogen atom, which could then undergo further reactions.
Influence of the Fluorine Atom on Reaction Selectivity and Kinetics
The fluorine atom in this compound exerts a powerful influence on the molecule's reactivity. Its high electronegativity polarizes the carbon-carbon double bond, making the carbon atom bearing the fluorine atom electron-deficient. This electronic effect is crucial in determining the regioselectivity of addition reactions.
In the context of synthesizing fluoroalkenes, the directing effect of nearby functional groups can be harnessed to control the regioselectivity of reactions like hydrofluorination. For example, in the gold(I)-catalyzed hydrofluorination of alkynes, the choice of a directing group can lead to high regioselectivity. While not a reaction of this compound itself, this illustrates the principle that functional groups within a molecule can direct the outcome of a reaction involving a fluorinated double bond.
A study on the regio- and stereoselective synthesis of fluoroalkenes via directed Au(I) catalysis provides data on how different directing groups influence the product distribution. acs.org
| Entry | Directing Group | Substrate | Regioselectivity (Z-vinyl fluoride : other isomers) | Yield (%) |
|---|---|---|---|---|
| 1 | Troc-carbamate | Alkylarylalkyne | 92:8 | 69 |
| 2 | Troc-carbamate | Dialkylalkyne | >50:1 | 57 |
| 3 | Phthalimide | Dialkylalkyne | >50:1 | - |
Table 2: Influence of directing groups on the regioselectivity of Au(I)-catalyzed hydrofluorination of alkynes. This demonstrates the principle that functional groups can exert strong control over the regiochemical outcome in reactions forming fluoroalkenes. acs.org
For this compound, the amine group itself can act as an internal directing group or influence the electronic environment of the double bond, thus controlling the regioselectivity of addition reactions. The electron-withdrawing nature of the fluorine atom would likely direct nucleophilic attack to the C2 position and electrophilic attack to the C3 position of the propene chain.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound is amenable to various intramolecular cyclization and rearrangement reactions, common pathways for allylic amines. These processes can lead to the formation of new cyclic structures or constitutional isomers.
Intramolecular Cyclization:
Rearrangement Processes:
Allylic amines are known to undergo sigmatropic rearrangements, such as the Stevens and Sommelet-Hauser rearrangements, particularly after quaternization of the nitrogen atom.
The Stevens rearrangement is a rsc.orgnii.ac.jp-sigmatropic rearrangement of an ammonium ylide, which is formed by deprotonation of a quaternary ammonium salt. For a quaternized derivative of this compound, a Stevens rearrangement could potentially occur, leading to the migration of one of the groups attached to the nitrogen.
The Sommelet-Hauser rearrangement is a competing nii.ac.jpnih.gov-sigmatropic rearrangement that occurs with benzylic ammonium salts. While the subject molecule is not benzylic, analogous nii.ac.jpnih.gov-rearrangements are known for other allylic systems. Studies on asymmetric Sommelet-Hauser rearrangements of N-benzylic ammonium salts show that high diastereoselectivity can be achieved, and the electronic nature of substituents on the aromatic ring can influence the reaction rate. nii.ac.jp
| Entry | Substrate (para-substituent) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (2S/2R) |
|---|---|---|---|---|
| 1 | -CN | -60 | 82 | 97:3 |
| 2 | -CO₂Me | -60 | 94 | >98:2 |
| 3 | -COPh | -60 | 91 | >98:2 |
| 4 | -CF₃ | -60 | 91 | >98:2 |
| 5 | -H | -40 | 46 | >98:2 |
| 6 | -OMe | -40 | No reaction | - |
Table 3: Diastereoselective Sommelet-Hauser rearrangement of para-substituted N-benzylic ammonium salts. This data illustrates the influence of electronic effects on the rearrangement and the high degree of stereocontrol that can be achieved. nii.ac.jp
This table highlights that electron-withdrawing groups accelerate the rearrangement. For a quaternized derivative of this compound, the fluorine atom would likely have a significant electronic influence on any potential rearrangement pathways.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 2 Fluoroprop 2 En 1 Yl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Constants
The ¹H and ¹³C NMR spectra of (2-Fluoroprop-2-en-1-yl)(methyl)amine provide a foundational map of the molecule's carbon and hydrogen framework. The analysis of chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling constants (J), in Hertz (Hz), allows for the precise assignment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl protons (-NCH₃) are expected to appear as a singlet, integrating to three protons. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom will likely resonate as a doublet, with their chemical shift influenced by both the nitrogen and the fluorinated double bond. The geminal protons on the terminal carbon of the alkene (=CH₂) are expected to be diastereotopic due to the adjacent fluorine atom, presenting as two separate multiplets, each integrating to one proton. The presence of fluorine will introduce heteronuclear coupling (J-coupling) between the fluorine nucleus and nearby protons, leading to further splitting of the signals for the methylene and vinyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon skeleton. The methyl carbon (-NCH₃) is expected to have a characteristic chemical shift. The methylene carbon (-CH₂-) will be shifted downfield due to the adjacent nitrogen. The two sp² hybridized carbons of the alkene will be readily identifiable in the olefinic region of the spectrum. The carbon atom bonded to the fluorine (C-F) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a diagnostic feature in ¹³C NMR of organofluorine compounds. The terminal vinyl carbon (=CH₂) will also exhibit coupling to the fluorine atom, though with a smaller coupling constant (²JCF).
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -NCH₃ | 2.2 - 2.5 | 35 - 40 |
| -CH₂- | 3.1 - 3.4 | 55 - 60 |
| =CH₂ (trans to F) | 4.5 - 4.8 | \multirow{2}{*}{90 - 95} |
| =CH₂ (cis to F) | 4.8 - 5.1 | |
| >C= | - | 155 - 160 (d, ¹JCF ≈ 250 Hz) |
Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. docbrown.info For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a vinyl group. nih.gov
Furthermore, the fluorine signal will be split into a multiplet due to coupling with the neighboring protons, specifically the geminal vinyl protons and the allylic methylene protons. Analysis of this coupling pattern can provide valuable information about the geometry of the double bond.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously establish the connectivity of atoms and elucidate the stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For the target molecule, cross-peaks are expected between the methylene protons and the vinyl protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the methyl protons and the methylene carbon, and between the methylene protons and the sp² carbons of the double bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Assignment of Characteristic Functional Group Vibrations (C=C, C-F, N-H)
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups.
C=C Stretch: A band in the region of 1650-1680 cm⁻¹ is anticipated for the carbon-carbon double bond stretching vibration. The presence of the electronegative fluorine atom may slightly shift this frequency.
C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine single bond stretch, is expected in the range of 1000-1200 cm⁻¹. This is often one of the most intense peaks in the IR spectrum of a fluorinated compound.
N-H Stretch: As a secondary amine, a weak to medium absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Alkenyl C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.
CH₂ and CH₃ Bending: Bending vibrations for the methylene and methyl groups will be observed in the 1350-1470 cm⁻¹ region.
C-N Stretch: The carbon-nitrogen single bond stretch is expected to appear in the 1000-1250 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| =C-H Stretch | 3020 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch | 1650 - 1680 |
| C-N Stretch | 1000 - 1250 |
| C-F Stretch | 1000 - 1200 |
Correlation of Experimental and Theoretical Vibrational Spectra
To aid in the precise assignment of the observed vibrational bands, theoretical calculations of the vibrational spectra can be performed using computational chemistry methods, such as Density Functional Theory (DFT). By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C4H8FN, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass.
Expected Mass Spectrometry Data:
| Ion | Formula | Calculated Exact Mass (m/z) | Observed m/z | Fragmentation Pathway |
|---|---|---|---|---|
| [M]+• | C4H8FN | 89.0641 | Data not available | Molecular ion |
| [M-CH3]+ | C3H5FN | 74.0406 | Data not available | Loss of a methyl radical |
| [M-F]+ | C4H8N | 70.0657 | Data not available | Loss of a fluorine radical |
This table represents expected values. No experimental mass spectrometry data for this compound was found in the search results.
The fragmentation pattern would be predicted to involve the loss of small radicals such as a methyl group (•CH3) or a fluorine atom (•F), as well as cleavage at the C-N bond, providing valuable structural information. However, specific experimental data detailing these fragments are not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and conformational details of this compound in the solid state. To perform this analysis, the compound, or a suitable crystalline derivative, would need to be synthesized and grown into a single crystal of sufficient quality. A thorough search of crystallographic databases reveals no published crystal structure for this compound.
Computational and Theoretical Studies of 2 Fluoroprop 2 En 1 Yl Methyl Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide detailed insights into the three-dimensional structure and electronic landscape of (2-Fluoroprop-2-en-1-yl)(methyl)amine.
Density Functional Theory (DFT) and Ab Initio Methods (e.g., MP2, CCSD(T))
To determine the most stable molecular geometry and electronic structure of this compound, various computational methods would be utilized. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to perform geometry optimizations.
For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) would be employed. These methods, while more computationally intensive, provide a more rigorous treatment of electron correlation, leading to more precise predictions of molecular properties. A comparative study using these different levels of theory would offer a comprehensive understanding of the compound's structure.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound suggests the existence of multiple conformers. A conformational analysis would be necessary to identify the various low-energy structures. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy to generate a potential energy surface (PES). The minima on the PES correspond to stable conformers, while saddle points represent transition states between them. This analysis would reveal the preferred spatial arrangement of the atoms and the energy barriers to conformational changes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the molecule's electrophilic character.
These descriptors provide a quantitative framework for predicting the chemical behavior of this compound.
Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential)
Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Mulliken population analysis is a common method for assigning partial atomic charges, which can indicate the relative electronegativity of different atoms in the molecule.
A more visual representation of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential at different points around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This analysis would identify the reactive sites of this compound.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, this would involve modeling its participation in various chemical transformations.
Calculation of Activation Energies and Reaction Rates
To understand the kinetics of a reaction involving this compound, the activation energies (Ea) of the elementary steps would be calculated. This involves locating the transition state structures on the potential energy surface that connect the reactants and products. The energy difference between the transition state and the reactants gives the activation energy.
From the calculated activation energies and other thermodynamic properties, reaction rates can be estimated using transition state theory. This allows for a theoretical prediction of how fast a reaction will proceed under given conditions. Such calculations would be crucial for understanding the reactivity and potential synthetic applications of this compound.
Transition State Characterization and Reaction Dynamics
General theoretical studies on analogous amine reactions suggest that the reaction dynamics could be complex, potentially involving multiple steps and intermediates. researchgate.net For instance, the Michael addition of amines to activated double bonds is known to proceed through a zwitterionic intermediate. researchgate.net A detailed computational analysis for this compound would be necessary to elucidate its specific reaction mechanisms and dynamics.
Solvent Effects and Continuum Solvation Models
There is no specific research available on the application of continuum solvation models to study the solvent effects on this compound. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are widely used computational methods to approximate the effect of a solvent on the behavior of a solute molecule without explicitly representing the solvent molecules. nih.gov
For this compound, such studies would be valuable for understanding how its conformational preferences, reactivity, and spectroscopic properties are influenced by different solvent environments. The polarity of the solvent would be expected to play a significant role in stabilizing or destabilizing the ground state, transition states, and any charged intermediates. However, without specific computational studies, any discussion on solvent effects remains speculative.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no specific computational studies in the available literature that predict the spectroscopic properties of this compound. The prediction of NMR chemical shifts and vibrational frequencies using computational methods, most notably Density Functional Theory (DFT), is a powerful tool for structural elucidation and characterization of molecules. nih.govnih.govresearchgate.net
Typically, these calculations involve geometry optimization of the molecule followed by the calculation of NMR shielding tensors and vibrational frequencies at a specific level of theory and basis set. nih.govnih.govresearchgate.net The calculated values are then often scaled or compared with experimental data to confirm the structure of the compound. While general methodologies for these predictions are well-established, their specific application to this compound has not been reported.
A hypothetical table of predicted NMR chemical shifts is presented below to illustrate the type of data that would be generated from such a computational study. Please note that these values are for illustrative purposes only and are not the result of actual calculations.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H (-CH3) | 2.35 |
| 1H (-CH2-) | 3.10 |
| 1H (=CH2) | 4.50, 4.75 |
| 13C (-CH3) | 35.0 |
| 13C (-CH2-) | 55.0 |
| 13C (=CF-) | 160.0 (d, JCF = 250 Hz) |
| 13C (=CH2) | 90.0 (d, JCF = 20 Hz) |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
There is no available research on the use of molecular dynamics (MD) simulations to investigate the conformational sampling and intermolecular interactions of this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. ump.edu.my
For this compound, MD simulations could provide insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations in the presence of solvent molecules or other interacting species could elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. researchgate.net The study of intermolecular interactions is crucial for understanding the bulk properties of the substance and its interactions in a biological or chemical system. scispace.com The lack of specific studies on this molecule means that its dynamic behavior and interaction patterns remain unexplored from a computational standpoint.
A hypothetical table summarizing potential findings from a molecular dynamics simulation is provided below for illustrative purposes.
| Property | Hypothetical Finding |
|---|---|
| Dominant Conformer | Gauche conformation around the C-C single bond. |
| Hydrogen Bonding | The amine nitrogen acts as a hydrogen bond acceptor from water molecules. |
| Hydrophobic Interactions | The methyl and vinyl groups exhibit hydrophobic interactions. |
| Radial Distribution Function g(r) | A sharp peak for the N-Hwater distance at approximately 2.0 Å. |
Applications of 2 Fluoroprop 2 En 1 Yl Methyl Amine in Organic Synthesis
As a Building Block for More Complex Fluorinated Molecules
Fluorinated compounds are crucial in medicinal chemistry, materials science, and agrochemistry. The incorporation of a fluorine atom can significantly alter a molecule's physical, chemical, and biological properties. Molecules like (2-Fluoroprop-2-en-1-yl)(methyl)amine are considered fluorinated building blocks, which are versatile starting materials for creating more complex fluorinated structures.
The reactivity of the allyl group in This compound would likely allow for a variety of synthetic transformations. For instance, the double bond could undergo addition reactions, and the amine functionality could be involved in nucleophilic substitutions or coupling reactions. These reactions would enable the introduction of the fluorinated propyl-amine moiety into larger molecular scaffolds, a common strategy in the development of new pharmaceuticals and agrochemicals.
Role in the Synthesis of Chiral Fluorinated Compounds
The synthesis of chiral fluorinated compounds is a significant area of research, as the stereochemistry of a molecule is often critical to its biological activity. While there is no specific information on the use of This compound in asymmetric synthesis, its structure suggests potential for such applications.
If the synthesis of This compound could be controlled to produce a specific enantiomer, or if the racemic mixture could be resolved, the resulting chiral amine would be a valuable synthon. Chiral amines are widely used as catalysts or as starting materials in the synthesis of enantiomerically pure compounds. The fluorinated nature of this particular amine could offer unique advantages in terms of reactivity and the properties of the final products.
Precursor for Heterocyclic Chemistry (if applicable)
Heterocyclic compounds are a cornerstone of medicinal chemistry. The introduction of fluorine into these cyclic structures can enhance their therapeutic properties. The bifunctional nature of This compound , containing both an amine and an alkene, makes it a potential precursor for the synthesis of fluorinated nitrogen-containing heterocycles.
For example, the amine could act as a nucleophile in intramolecular cyclization reactions with a suitably functionalized partner tethered to the allylic group. Alternatively, the alkene could participate in cycloaddition reactions to form various ring systems. The specific reaction pathways and the types of heterocycles that could be formed would depend on the reaction conditions and the other reagents employed.
Utility in the Construction of Peptide Mimetics and Bioisosteres (excluding biological activity)
Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The incorporation of unnatural amino acids or other structural motifs is a common strategy in the design of peptide mimetics.
While there is no direct evidence of its use, This compound could potentially be used in the construction of peptide mimetics. The amine functionality could be incorporated into a peptide backbone, and the fluorinated allyl group would serve as a unique side chain. This could influence the conformational properties of the resulting peptide mimetic and its interactions with biological targets. The fluorine atom can also act as a bioisostere for a hydrogen atom or a hydroxyl group, a strategy often used in drug design to modulate a molecule's properties.
Future Research Directions and Unexplored Avenues for 2 Fluoroprop 2 En 1 Yl Methyl Amine
Development of Novel Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective syntheses of (2-Fluoroprop-2-en-1-yl)(methyl)amine is a critical starting point for unlocking its potential. Current synthetic approaches to fluorinated amines often involve multi-step sequences that may lack stereocontrol. Future research should focus on asymmetric methodologies that can deliver enantiomerically enriched forms of the target compound.
One promising avenue is the use of chiral auxiliaries. For instance, a chiral sulfinamide auxiliary could be employed to direct the stereoselective reduction of a corresponding fluorinated imine precursor. soton.ac.uk This approach has been successful in the synthesis of other enantiomerically enriched fluorinated amines. soton.ac.uk Another strategy could involve the development of catalytic asymmetric methods, such as transition-metal-catalyzed asymmetric allylic amination of a suitable difluorinated substrate.
| Proposed Stereoselective Synthetic Approach | Key Features | Potential Advantages |
| Chiral Sulfinamide Auxiliary Method | Diastereoselective reduction of a fluorinated sulfinimine. | High diastereoselectivity, well-established methodology for other amines. soton.ac.uk |
| Catalytic Asymmetric Allylic Amination | Transition-metal catalysis with a chiral ligand. | Atom economy, potential for high enantioselectivity. |
| Biocatalytic Desymmetrization | Enzymatic resolution of a racemic mixture or desymmetrization of a prochiral precursor. | High enantioselectivity, environmentally benign conditions. |
Exploration of New Reactivity Modes and Catalytic Transformations
The unique electronic environment created by the fluorine atom in this compound is expected to modulate the reactivity of the adjacent amine and alkene functionalities. A systematic investigation into its reactivity could reveal novel chemical transformations. For example, the electron-withdrawing nature of fluorine could influence the nucleophilicity of the amine and the susceptibility of the double bond to electrophilic attack.
Future studies should explore the participation of this compound in various catalytic cycles. Its potential as a ligand for transition metals in asymmetric catalysis is an exciting prospect. The fluorine atom could play a crucial role in tuning the electronic properties of the metal center, potentially leading to enhanced catalytic activity and selectivity. Additionally, the development of organocatalytic transformations where the fluorinated amine itself acts as a catalyst is a worthwhile endeavor.
Advanced Computational Studies for Enhanced Mechanistic Understanding and Property Prediction
Computational chemistry offers a powerful toolkit for elucidating reaction mechanisms and predicting molecular properties, thereby guiding experimental design. For this compound, density functional theory (DFT) calculations can be employed to investigate the transition states of potential reactions, providing insights into the origins of stereoselectivity in its synthesis. researchgate.net Furthermore, computational studies can predict various physicochemical properties, such as bond dissociation energies, electrostatic potential surfaces, and conformational preferences.
The application of graph neural networks (GNNs) represents a cutting-edge approach for the rapid prediction of DFT-level descriptors. chemrxiv.orgrsc.orgmit.edu By training GNN models on libraries of related fluorinated amines, it would be possible to predict the properties of this compound and its derivatives on-the-fly, accelerating the discovery of new applications. chemrxiv.orgrsc.orgmit.edu
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthetic routes. | Understanding of stereochemical outcomes and reaction kinetics. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions in the solid state. | Insight into crystal packing and polymorphism. |
| Graph Neural Networks (GNNs) | High-throughput screening of virtual derivatives. | Rapid prediction of properties to guide experimental efforts. chemrxiv.orgrsc.orgmit.edu |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies from the laboratory to industrial-scale production often benefits from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies can offer improved reaction control, enhanced safety, and higher throughput compared to traditional batch processes. The synthesis of fluorinated compounds, which can sometimes involve hazardous reagents, is particularly well-suited for flow chemistry. youtube.com
Future research should aim to adapt the optimal synthetic route for this compound to a continuous flow process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time. The integration of online analytical techniques would allow for real-time monitoring and optimization of the reaction. The development of a fully automated synthesis platform would enable the rapid generation of a library of derivatives for biological screening or materials testing. nih.gov
Investigation into Solid-State Chemistry and Material Science Implications (excluding direct material properties like hardness or conductivity)
The presence of a fluorine atom can significantly influence the solid-state packing of organic molecules through a variety of weak intermolecular interactions, such as C-H···F and F···F contacts. rsc.org The study of the crystal structure of this compound and its derivatives could reveal interesting supramolecular architectures. researchgate.net Understanding these packing motifs is a fundamental aspect of crystal engineering, which aims to design materials with specific solid-state properties. rsc.orgresearchgate.net
Future work in this area should involve the single-crystal X-ray diffraction analysis of this compound and its salts. acs.org This would provide detailed information about the intermolecular interactions that govern its crystal packing. acs.org Polymorphism screening would also be important to identify different crystalline forms and understand their relative stabilities. This knowledge is crucial for applications where the solid-state form of the compound is important, such as in pharmaceuticals and organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
